Synta66
描述
Synta66 (S66) is a CRAC (Ca2+ release-activated Ca2+) channel inhibitor that blocks SOCE (store-operated Ca2+ entry) upon Ca2+ depletion from intracellular stores by thapsigargin in human vascular smooth muscle cells (VSMCs) with high potency .
Synthesis Analysis
Synta66 is an inhibitor of Orai, which forms the pore of the CRAC channel .Molecular Structure Analysis
Synta66 contains total 45 bond(s); 28 non-H bond(s), 19 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 18 aromatic bond(s), 3 six-membered ring(s), 1 secondary amide(s) (aromatic), 2 ether(s) (aromatic), and 1 Pyridine(s) .Chemical Reactions Analysis
Synta66 (10 μM) nearly completely blocks the Ca2+ entry signal evoked by CaCl2 addition, whereas it moderately reduces Ca2+ mobilization from stores with 10% to 30% in platelet .Physical And Chemical Properties Analysis
Synta66 is a solid substance with a molecular weight of 352.36 g/mol .科学研究应用
Cancer Research
Field
This application falls under the field of Cancer Research .
Application Summary
Synta66 is used in the study of Store-Operated Calcium Entry (SOCE) , a major pathway of calcium entry in mammalian cells . This pathway regulates various cellular functions including proliferation, motility, apoptosis, and death . Interference with this channel function is linked to reduced cancer cell progression, making these channels potential targets for anti-cancer drug development .
Methods of Application
The inhibitor Synta66 is investigated for its binding site to the SOC channel Orai1 using docking and molecular dynamics simulations, and live cell recordings .
Results
Synta66 is found to be a highly selective ligand to the Orai1 pore and efficiently blocks store-operated calcium entry in glioblastoma cells . However, in the tested cell lines, Synta66 did not reduce cell viability .
Auto-Immune Diseases
Field
This application falls under the field of Auto-Immune Diseases .
Application Summary
Synta66 is used in the study of Store-Operated Calcium Entry (SOCE) , a major pathway of calcium entry in mammalian cells . This pathway regulates various cellular functions including proliferation, motility, apoptosis, and death . Selective SOC inhibitors are currently undergoing clinical evaluation for the treatment of auto-immune and inflammatory responses .
Results
Synta66 is found to be a highly selective ligand to the Orai1 pore and efficiently blocks store-operated calcium entry . This makes it a potential candidate for the treatment of auto-immune diseases .
Neurological Diseases
Field
This application falls under the field of Neurological Diseases .
Application Summary
Synta66 is used in the study of Store-Operated Calcium Entry (SOCE) , a major pathway of calcium entry in mammalian cells . This pathway regulates various cellular functions including proliferation, motility, apoptosis, and death . Dysregulation of this pathway is linked to several neurological diseases .
Results
Synta66 is found to be a highly selective ligand to the Orai1 pore and efficiently blocks store-operated calcium entry . This makes it a potential candidate for the treatment of neurological diseases .
Platelet Activation
Field
This application falls under the field of Hematology .
Application Summary
Synta66 is used in the study of Store-Operated Calcium Entry (SOCE) , a major pathway of calcium entry in mammalian cells . This pathway regulates various cellular functions including proliferation, motility, apoptosis, and death . Dysregulation of this pathway is linked to several diseases .
Results
Synta66 (10 μM) nearly completely blocks the Ca 2+ entry signal evoked by CaCl 2 addition, whereas it moderately reduces Ca 2+ mobilization from stores with 10% to 30% in platelet . Synta66 (10 μM) suppresses human platelet activation in plasma and whole-blood thrombus formation .
属性
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)phenyl]-3-fluoropyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-25-15-7-8-19(26-2)17(11-15)13-3-5-14(6-4-13)23-20(24)16-9-10-22-12-18(16)21/h3-12H,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEIWXNLDKUWIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Synta66 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。